molecular formula C14H11IN2O2S B1391839 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1228666-07-6

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1391839
CAS RN: 1228666-07-6
M. Wt: 398.22 g/mol
InChI Key: FFIDQLBOGUNEHY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrrolopyridine core, followed by functionalization with the methyl, iodo, and phenylsulfonyl groups. The exact methods would depend on the specific reactivity and compatibility of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrrolopyridine, with the various substituents attached at the specified positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The iodine atom could potentially be replaced in a substitution reaction, the methyl group could participate in various reactions depending on its position and the phenylsulfonyl group could act as a leaving group or be involved in coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the iodine atom could increase its molecular weight and potentially its boiling point and melting point. The phenylsulfonyl group could influence its solubility in various solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is used in palladium-catalyzed decarboxylative Suzuki and Heck couplings, leading to the synthesis of 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3-b]pyridines (Suresh, 2013).
  • It's involved in the synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives, which are explored for their potential in medical and material sciences (Minakata, 1992).
  • The compound is used in reactions to create pyrrolo-pyridines, demonstrating its versatility in chemical synthesis (Davis, 1992).

Pharmacological Research

  • It's integral in the development of dopamine D4 receptor imaging agents (Eskola, 2002).
  • The compound has been studied for its role in synthesizing 5-HT6 agonists and antagonists, highlighting its potential in neurotransmitter-related research (Elokdah, 2007).

Material Science and Other Applications

  • Its derivatives show potential in the development of agrochemicals and functional materials (Minakata, 1992).
  • The compound is explored for the synthesis of c-Met inhibitors, relevant in cancer research (Liu, 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the specific biological target. If it were used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reagents present .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a spill hazard. The specific toxicity would depend on the compound’s biological activity .

Future Directions

Future research on this compound could involve further exploration of its reactivity and potential applications. This could include testing it as a reagent in various chemical reactions, or as a potential pharmaceutical or material .

properties

IUPAC Name

1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-10-7-12-13(15)9-17(14(12)16-8-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIDQLBOGUNEHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678414
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1228666-07-6
Record name 1-(Benzenesulfonyl)-3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
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Reactant of Route 6
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

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